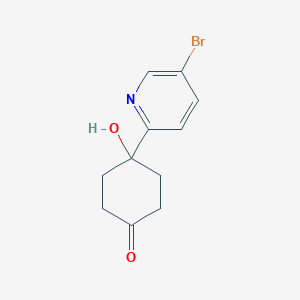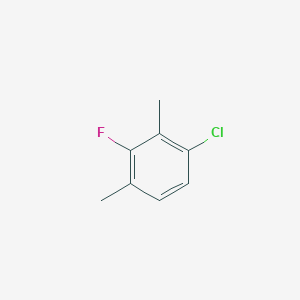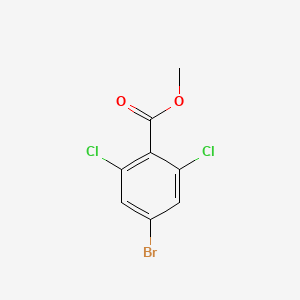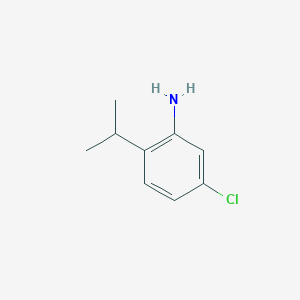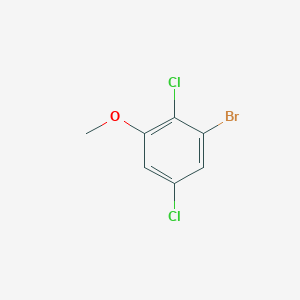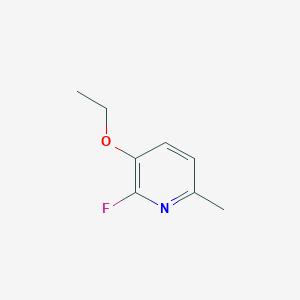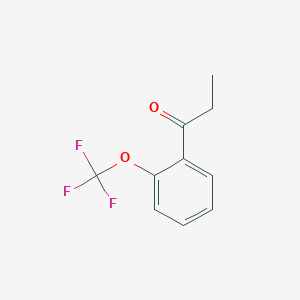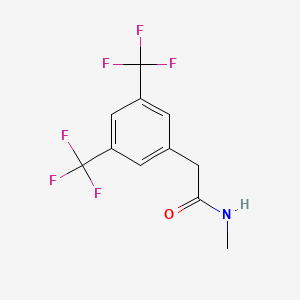
1-(3-Trifluoromethoxy-phenyl)-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethoxy group is a fluorinated substituent that is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . It is often incorporated into small molecules in life science-oriented research .
Synthesis Analysis
Trifluoromethyl ethers, which include the trifluoromethoxy group, are synthesized in pharmaceutical research on a routine basis . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis
The trifluoromethoxy substituent has a pronounced preference for the para substitution. Unless the para position is occupied, ortho isomers are formed only in small amounts .Chemical Reactions Analysis
The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity . It is involved in various chemical reactions, including addition reactions and cross-coupling reactions .Physical And Chemical Properties Analysis
Compounds with the trifluoromethoxy group generally have increased stability and lipophilicity . The ortho isomer of (trifluoromethoxy)phenylboronic acids forms an intramolecular hydrogen bond in the solid state .Aplicaciones Científicas De Investigación
1. Stereocontrolled Synthesis
1-(3-Trifluoromethoxy-phenyl)-propan-1-one has been utilized in stereocontrolled synthesis processes. For instance, its derivative, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, was prepared with high enantiomeric purity via lipase-mediated kinetic resolution. This process highlights its potential in creating specific stereochemical configurations in chemical compounds, essential in various pharmaceutical and chemical applications (Shimizu, Sugiyama, & Fujisawa, 1996).
2. Chiral Chemical Synthesis
The compound has been involved in chiral chemical synthesis, such as the preparation of (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol, a potent cholesteryl ester transfer protein inhibitor. This synthesis demonstrates its importance in creating complex chiral molecules, which have significant applications in medicinal chemistry (Li et al., 2010).
3. Advanced Material Development
The molecule has been used in the development of advanced materials, such as in the synthesis and investigation of spectroelectrochemical properties of novel compounds. These studies are crucial for creating new materials with specific electronic, optical, or magnetic properties, which can be used in various technological applications (Aktaş Kamiloğlu et al., 2018).
4. Medicinal Chemistry Research
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This highlights its role in the development of potential therapeutic agents (Gómez-García et al., 2017).
5. Organic Synthesis Methods
The compound has been instrumental in developing new methods in organic synthesis, such as in the synthesis of 1,3-diketones from 3-(4-R-phenyl)propionic acids. Such methods can be valuable in creating a variety of organic compounds used in different fields ranging from pharmaceuticals to material sciences (Kim et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . The trifluoromethoxy group could potentially influence the electronic properties of the compound, affecting its reactivity.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reactions , which are key in the formation of carbon-carbon bonds in organic synthesis.
Pharmacokinetics
The trifluoromethoxy group is known to increase the lipophilicity of compounds , which could potentially enhance the bioavailability of the compound.
Result of Action
The introduction of a trifluoromethoxy group in similar compounds has been shown to decrease the homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) energy levels , which could potentially influence the compound’s reactivity and color display properties.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUZBAKDAOANLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

